molecular formula C6H15N3 B13624528 2-(Hydrazinylmethyl)-1-methylpyrrolidine

2-(Hydrazinylmethyl)-1-methylpyrrolidine

Katalognummer: B13624528
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: CQNZCYGULKHUJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydrazinylmethyl)-1-methylpyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a hydrazinylmethyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with hydrazine derivatives under controlled conditions. One common method includes the use of hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydrazinylmethyl)-1-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Hydrazinylmethyl)-1-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 2-(Hydrazinylmethyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methylpyrrolidine: Lacks the hydrazinylmethyl group, making it less reactive in certain chemical reactions.

    2-(Aminomethyl)-1-methylpyrrolidine: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.

    2-(Hydrazinylmethyl)pyrrolidine: Lacks the methyl group on the pyrrolidine ring, which can affect its steric properties and reactivity.

Uniqueness

2-(Hydrazinylmethyl)-1-methylpyrrolidine is unique due to the presence of both a hydrazinylmethyl group and a methyl group on the pyrrolidine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C6H15N3

Molekulargewicht

129.20 g/mol

IUPAC-Name

(1-methylpyrrolidin-2-yl)methylhydrazine

InChI

InChI=1S/C6H15N3/c1-9-4-2-3-6(9)5-8-7/h6,8H,2-5,7H2,1H3

InChI-Schlüssel

CQNZCYGULKHUJV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC1CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.